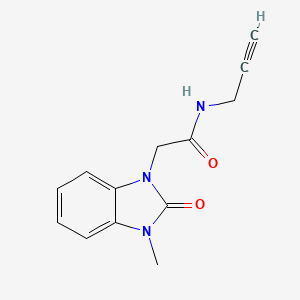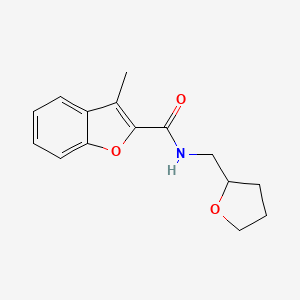
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide inhibits BTK by binding to the active site of the kinase and preventing its activation. This leads to downstream inhibition of the BCR signaling pathway, which is critical for the survival and proliferation of B-cells. This compound has also been shown to inhibit other kinases in the same family, including interleukin-2-inducible T-cell kinase (ITK) and tec kinase (TEC).
Biochemical and physiological effects:
In addition to its anti-tumor activity, this compound has been shown to have immunomodulatory effects. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to promote the differentiation of regulatory T-cells. These effects may contribute to the overall anti-tumor activity of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide is its specificity for BTK, which minimizes off-target effects. However, this also means that it may not be effective against tumors that do not rely on BCR signaling. Another limitation is that this compound has shown some degree of toxicity in preclinical studies, particularly in the hematopoietic system. This will need to be carefully monitored in clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area is the exploration of this compound in other types of cancer, such as solid tumors. Finally, there is a need for further investigation into the immunomodulatory effects of this compound, and their potential role in enhancing anti-tumor activity.
Synthesemethoden
The synthesis of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 3-methylbenzofuran-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(oxolan-2-ylmethyl)aniline to produce the intermediate compound, which is subsequently converted to this compound through a series of reactions involving protection and deprotection of functional groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Eigenschaften
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-12-6-2-3-7-13(12)19-14(10)15(17)16-9-11-5-4-8-18-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDOQYCEKHBIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)


![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
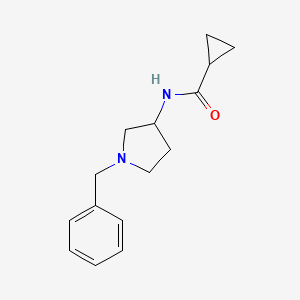
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)
![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
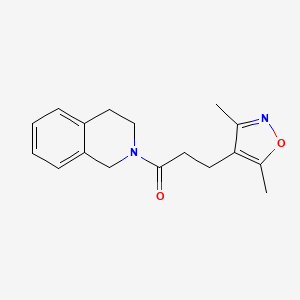
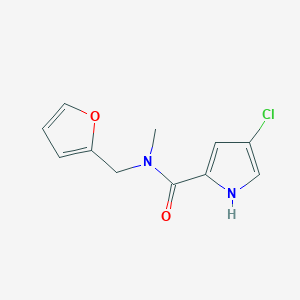
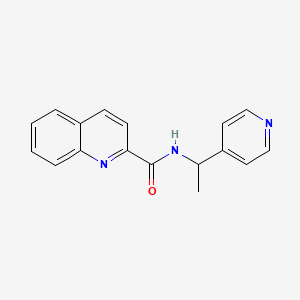
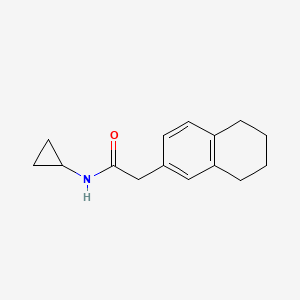
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
